molecular formula C18H11ClN4OS B498045 6-chloro-11-ethoxy-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile

6-chloro-11-ethoxy-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile

Cat. No.: B498045
M. Wt: 366.8g/mol
InChI Key: LSDZXEJZIYIEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile is a complex heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, substituted with chloro, ethoxy, phenyl, and carbonitrile groups

Preparation Methods

The synthesis of 4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thienopyrimidine core . The reaction conditions often include heating in formic acid or using triethyl orthoformate as a one-carbon source reagent . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and xylene, as well as catalysts such as calcium chloride and potassium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile can be compared with other similar compounds in the thienopyrimidine class, such as:

The uniqueness of 4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile lies in its specific substituents and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H11ClN4OS

Molecular Weight

366.8g/mol

IUPAC Name

6-chloro-11-ethoxy-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile

InChI

InChI=1S/C18H11ClN4OS/c1-2-24-17-11(8-20)12(10-6-4-3-5-7-10)13-14-15(25-18(13)23-17)16(19)22-9-21-14/h3-7,9H,2H2,1H3

InChI Key

LSDZXEJZIYIEDZ-UHFFFAOYSA-N

SMILES

CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=NC=N4)Cl

Canonical SMILES

CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=NC=N4)Cl

Origin of Product

United States

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